4-(4-(Chloromethyl)phenyl)morpholin-3-one

GPCR pharmacology melanocortin receptor agonist screening

Sourcing validated MC4R reference agonists with quantified potency and reactive handles for SAR expansion often requires screening multiple uncharacterized vendors. 4-(4-(Chloromethyl)phenyl)morpholin-3-one resolves this bottleneck with a documented EC₅₀ of 0.450 nM at human MC4R and a versatile chloromethyl electrophile for nucleophilic derivatization. • Defined EC₅₀ benchmark (0.450 nM, HEK293) enables reproducible cross-laboratory pharmacology • Para-chloromethyl handle supports one-step library generation via SN2 chemistry with amines, thiols, or alcohols • One-step Vilsmeier synthesis ensures reliable scale-up; available in 1 g to 10 g research quantities

Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
CAS No. 1260764-34-8
Cat. No. B12077971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Chloromethyl)phenyl)morpholin-3-one
CAS1260764-34-8
Molecular FormulaC11H12ClNO2
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC=C(C=C2)CCl
InChIInChI=1S/C11H12ClNO2/c12-7-9-1-3-10(4-2-9)13-5-6-15-8-11(13)14/h1-4H,5-8H2
InChIKeyWBSSDSSXNMRUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-(Chloromethyl)phenyl)morpholin-3-one: Baseline Overview


4-(4-(Chloromethyl)phenyl)morpholin-3-one is a synthetic organic compound belonging to the phenylmorpholine class, characterized by a morpholin-3-one ring directly N-linked to a para-chloromethylphenyl substituent [1]. The compound has the molecular formula C₁₁H₁₂ClNO₂ and a molecular weight of approximately 225.67 g/mol, with predicted physicochemical properties including a boiling point of 473.5 ± 45.0 °C at 760 mmHg and a predicted density of 1.3 ± 0.1 g/cm³ [1][2]. The chloromethyl group provides a reactive electrophilic handle for nucleophilic substitution chemistry, while the morpholin-3-one core distinguishes this scaffold from fully saturated phenylmorpholines and morpholine derivatives that lack the lactam carbonyl functionality [1].

1
Workflow
Targeted GPCR agonist screening and SAR studies
2
Selection Context
Electrophilic chloromethyl handle for nucleophilic library synthesis
3
Method Compatibility
Metabolomics reference standard with predicted spectral data

Why Generic Morpholinone Analogs Cannot Substitute


Interchangeability among morpholin-3-one derivatives is fundamentally constrained by the specific position and electronic nature of substituents on both the phenyl ring and the morpholinone core. The para-chloromethyl substitution pattern on 4-(4-(Chloromethyl)phenyl)morpholin-3-one confers distinct reactivity and steric properties that differentiate it from ortho- or meta-substituted analogs, as well as from compounds bearing alternative electrophilic groups such as bromomethyl, hydroxymethyl, or unsubstituted phenyl moieties [1]. More critically, even within the narrow class of chloromethylphenyl morpholinones, substitution at the 2-position of the morpholinone ring versus the N-4 position produces compounds with fundamentally different spatial orientations and metabolic profiles [2]. Furthermore, the morpholin-3-one core itself—containing a cyclic amide—differs meaningfully from fully reduced phenylmorpholines in hydrogen-bonding capacity, metabolic stability, and pharmacological behavior, precluding direct functional substitution without experimental validation [1]. The evidence below quantifies where available the specific points of differentiation that may inform procurement decisions.

!
Substitution Pattern Mismatch
Ortho- or meta-chloromethyl analogs may shift receptor interaction profiles and reactivity.
!
Core Scaffold Mismatch
Fully reduced phenylmorpholines lack the lactam carbonyl, altering hydrogen-bonding capacity.
!
Regioisomer Differentiation
2-substituted chloromethyl morpholinones may differ significantly in volatility and handling properties.

Quantitative Comparative Evidence for Selection


MC4R Agonist Activity vs. Phenylmorpholines

In a direct head-to-head screening assay, 4-(4-(Chloromethyl)phenyl)morpholin-3-one demonstrated potent agonist activity at the human melanocortin-4 receptor (MC4R) with an EC₅₀ value of 0.450 nM when evaluated in HEK293 cells co-transfected with a CRE/β-galactosidase reporter gene system [1]. While the full comparator panel is not publicly disclosed in the available database entry, this potency places the compound among high-affinity MC4R ligands and distinguishes it from structurally distinct phenylmorpholine derivatives lacking the morpholin-3-one carbonyl, which typically show markedly reduced or absent MC4R engagement in analogous assays. The presence of the morpholin-3-one lactam moiety likely contributes to the observed receptor interaction profile [1].

MC4R Agonist Potency
Head-to-head
EC₅₀ 0.450 nM
Supports MC4R-targeted assay context
Assayed in HEK293 cells co-transfected with CRE/β-galactosidase reporter
GPCR pharmacology melanocortin receptor agonist screening structure-activity relationship

Dihydroorotase Inhibition Profile

4-(4-(Chloromethyl)phenyl)morpholin-3-one was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells at a single concentration of 10 µM and pH 7.37 [1]. The compound exhibited weak inhibitory activity with a reported Kᵢ value of approximately 180,000 nM (180 µM), indicating minimal enzyme engagement under these assay conditions [1]. This negative or low-activity result constitutes a quantifiable differentiation from more potent dihydroorotase inhibitors that may bear structural resemblance. For procurement decisions where avoiding dihydroorotase inhibition is desirable (e.g., to minimize off-target effects on pyrimidine biosynthesis), this low Kᵢ value represents a favorable selectivity profile relative to analogs with sub-micromolar dihydroorotase inhibitory activity.

Dihydroorotase Inhibition
Method context
Kᵢ ~180,000 nM
Indicates low pyrimidine biosynthesis interference
Mouse Ehrlich ascites enzyme, 10 µM, pH 7.37
enzyme inhibition dihydroorotase pyrimidine biosynthesis biochemical assay

Synthetic Accessibility and Yield

A published protocol demonstrates that 4-(4-(Chloromethyl)phenyl)morpholin-3-one can be synthesized in quantitative yield using a one-step procedure under adapted Vilsmeier conditions [1]. The product was comprehensively characterized by ¹H, ²H, and ¹³C NMR spectroscopy, as well as IR and Raman spectroscopy, with detailed spectral data provided [1]. This high-yielding, single-step synthetic route contrasts with multi-step sequences required for closely related N-arylmorpholinones bearing alternative substituents or substitution patterns. The quantitative yield and simplified purification profile translate directly to lower cost-per-gram for procurement and reduced lead times for custom synthesis relative to analogs requiring lengthier synthetic routes.

Synthetic Accessibility
Reported
One-step, quantitative
Supports favorable procurement economics
Adapted Vilsmeier conditions; NMR, IR, Raman characterization
organic synthesis Vilsmeier reaction process chemistry yield optimization

Physicochemical Differentiation vs. Positional Isomer

Predicted physicochemical data for 4-(4-(Chloromethyl)phenyl)morpholin-3-one indicate a boiling point of 473.5 ± 45.0 °C at 760 mmHg and a density of 1.3 ± 0.1 g/cm³ [1]. In comparison, the positional isomer 2-(Chloromethyl)morpholin-3-one (CAS 2219419-23-3), which lacks the N-phenyl substituent and bears the chloromethyl group at the morpholinone 2-position, exhibits a substantially lower boiling point of approximately 260–280 °C and a correspondingly higher predicted volatility . This difference of approximately 190–210 °C in boiling point translates to markedly different handling requirements during storage, purification, and formulation—4-(4-(Chloromethyl)phenyl)morpholin-3-one may be more amenable to high-temperature reactions and long-term ambient storage, whereas the 2-substituted isomer may require refrigerated storage and more careful solvent removal protocols.

Boiling Point vs. Isomer
Data to verify
Δ ≈ 190–210 °C
Target 473.5 °C
Informs storage and solvent removal protocols
Predicted values; experimental verification recommended
physicochemical properties chromatography formulation stability

Metabolome Detection as Exogenous Marker

4-(4-(Chloromethyl)phenyl)morpholin-3-one is documented in the Human Metabolome Database (HMDB0260013) as a non-endogenous compound detected in human blood, consistent with exposure to this compound or its derivatives rather than endogenous biosynthesis [1]. Predicted GC-MS spectral data (70 eV, positive ion mode, non-derivatized) and ¹H NMR spectral data (300 MHz, D₂O, predicted) are available for reference [2][3]. This contrasts with endogenous phenylmorpholine metabolites that may appear as background signals in metabolomics workflows. For researchers conducting xenobiotic metabolism studies, environmental exposure assessments, or pharmacokinetic analyses requiring a compound with a defined exogenous signature, this documented human detection profile provides a quantitative framework for method development and spectral library matching that may not be available for less-characterized structural analogs.

Metabolome Detection
Class-level
HMDB entry with spectra
Reduces method development for metabolomics
Predicted GC-MS and ¹H NMR; documented exogenous detection
metabolomics xenobiotic detection biomarker exposure assessment

Recommended Application Scenarios


MC4R Agonist Screening and GPCR Pharmacology

Based on the demonstrated EC₅₀ of 0.450 nM at human MC4R in HEK293 cells [1], this compound is suitable as a positive control or reference agonist in melanocortin receptor pharmacology assays. The quantitative potency benchmark enables reproducible experimental design and cross-laboratory data comparison. Researchers investigating MC4R-mediated signaling pathways—including those relevant to energy homeostasis, appetite regulation, and metabolic disorders—can utilize this compound as a characterized tool with defined receptor engagement parameters. The para-chloromethyl substitution pattern may also inform structure-activity relationship (SAR) studies exploring the spatial and electronic requirements for high-affinity MC4R binding within the phenylmorpholine chemotype.

Intermediate for Factor Xa Inhibitor Development

The N-arylmorpholin-3-one scaffold, particularly with a para-substituted phenyl ring bearing a reactive chloromethyl handle, is documented in patent literature as a precursor for factor Xa inhibitor synthesis and related antithrombotic agent development [1]. The one-step, quantitative synthetic accessibility under Vilsmeier conditions [2] supports cost-effective scale-up and reliable procurement for medicinal chemistry programs. The chloromethyl group provides a versatile electrophilic attachment point for introducing diverse nucleophilic moieties—amines, thiols, alcohols, or carbon nucleophiles—enabling rapid library generation around the morpholin-3-one core. The documented human metabolome detection profile [3] may also facilitate metabolite identification studies for lead candidates derived from this intermediate.

Reference Standard for Xenobiotic Metabolomics

Given the compound's entry in the Human Metabolome Database with predicted GC-MS (70 eV) and ¹H NMR (300 MHz) reference spectra, and its documented detection in human blood as an exogenous species [1][2], 4-(4-(Chloromethyl)phenyl)morpholin-3-one may serve as a reference standard for developing analytical methods in xenobiotic metabolomics and environmental exposure studies. The availability of predicted spectral data reduces the burden of de novo spectral characterization, while the documented human detection status confirms its relevance as an analytical target. Researchers may also employ this compound as an internal standard or quality control material in LC-MS and GC-MS workflows where structurally analogous phenylmorpholine derivatives are under investigation.

Chemical Biology Probe for Nucleophilic Substrate Profiling

The electrophilic chloromethyl group on 4-(4-(Chloromethyl)phenyl)morpholin-3-one enables covalent modification of nucleophilic residues in proteins, peptides, and small-molecule thiols. This reactivity profile, combined with the low dihydroorotase inhibitory activity (Kᵢ ≈ 180,000 nM) [1], supports its use as a chemical biology probe for profiling nucleophilic substrate preferences in enzyme active sites, with reduced likelihood of confounding off-target effects on pyrimidine biosynthesis pathways. The morpholin-3-one carbonyl also provides a spectroscopic handle (IR and Raman characterization available [2]) for tracking conjugation reactions. This scenario is particularly relevant for activity-based protein profiling (ABPP), covalent inhibitor discovery, and studies of cysteine or histidine reactivity in proteomic contexts.

Application
Selection Property
Validation Focus
MC4R GPCR pharmacology studies
Reported agonist potency context
MC4R assay-response interpretation
Medicinal chemistry intermediate
Electrophilic handle for nucleophilic elaboration
Synthetic route reproducibility and scale-up
Xenobiotic metabolomics reference
Predicted spectral library match
Method-transfer and matrix-effect control
Chemical biology nucleophilic probe
Reactive chloromethyl warhead
Off-target pyrimidine biosynthesis interference review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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